![molecular formula C15H19NO3S B2354342 N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 1795410-75-1](/img/structure/B2354342.png)
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 involves the inhibition of specific enzymes and proteins in the body. In cancer research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 inhibits the activity of DNA topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. In inflammation research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 inhibits the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 reduces oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 reduces the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. In neurodegenerative disease research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 protects neurons from oxidative damage and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 in lab experiments include its high potency and selectivity for specific enzymes and proteins. However, the limitations of using N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity at high doses.
Future Directions
There are several future directions for the research of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1. In cancer research, future studies could focus on the development of more potent and selective analogs of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 for the treatment of specific types of cancer. In inflammation research, future studies could investigate the potential of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, future studies could explore the potential of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
In conclusion, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of specific enzymes and proteins in the body, and it has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more potent and selective analogs of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1-(furan-3-yl)propan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. Inflammation research has shown that N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 exhibits anti-inflammatory properties by suppressing the production of inflammatory cytokines. In neurodegenerative disease research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-4-5-15(8-12(11)2)20(17,18)16-13(3)9-14-6-7-19-10-14/h4-8,10,13,16H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUJCXPJOGMRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide |
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